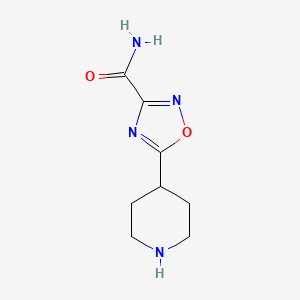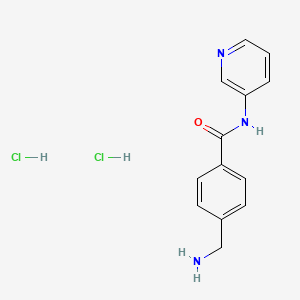
1-Benzyloxy-2-chloro-4-fluorobenzene
Vue d'ensemble
Description
1-Benzyloxy-2-chloro-4-fluorobenzene is a chemical compound with the molecular formula C13H10ClFO and a molecular weight of 236.67 . It is also known as 2-(Benzyloxy)-4-chloro-1-fluorobenzene .
Molecular Structure Analysis
The InChI code for 1-Benzyloxy-2-chloro-4-fluorobenzene is 1S/C13H10ClFO/c14-11-6-7-12 (15)13 (8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 .Physical And Chemical Properties Analysis
1-Benzyloxy-2-chloro-4-fluorobenzene is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
1. Neurological Studies and Imaging
[11C]flumazenil, a benzodiazepine receptor antagonist, has been used in PET imaging to measure benzodiazepine receptor density. It's been found more sensitive and accurate than [18F]FDG in localizing epileptic foci in human brains, potentially improving preoperative diagnoses in epilepsy (Savic, Ingvar, & Stone-Elander, 1993).
2. Endocrine Disruption and Exposure Studies
Phthalates, bisphenol A, triclosan, and parabens have been identified as endocrine disruptors. Despite their widespread use, human exposure, especially to non-persistent environmental chemicals, is not well-understood. Extensive studies on the excretion of these chemicals in Danish populations highlight nearly universal exposure to common phthalates, BPA, TCS, and at least two of the parabens, indicating the pervasive nature of these substances in the environment and their potential health impacts (Frederiksen et al., 2014).
3. Detoxification and Drug Withdrawal Research
Flumazenil, a benzodiazepine partial agonist, has been studied for its potential in treating benzodiazepine withdrawal symptoms, demonstrating an ability to counteract benzodiazepine effects and control withdrawal. This suggests its effectiveness in detoxification and normalizing benzodiazepine receptor function, marking its significance in substance withdrawal and addiction studies (Gerra et al., 2002).
4. Influence on Metabolic and Sedative Effects
Research involving lorazepam and flumazenil has shed light on the metabolic and sedative effects of benzodiazepines. Findings suggest that benzodiazepine-induced changes in thalamic activity could be accountable for their sedative properties, with flumazenil playing a role in modulating these effects (Volkow et al., 1995).
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Mécanisme D'action
Mode of Action
1-Benzyloxy-2-chloro-4-fluorobenzene may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action and the resulting changes depend on the specific conditions and reactants present.
Biochemical Pathways
It’s possible that the compound could influence pathways involving benzylic halides, which typically react via an SN2 pathway for 1° halides and an SN1 pathway for 2° and 3° halides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyloxy-2-chloro-4-fluorobenzene . .
Propriétés
IUPAC Name |
2-chloro-4-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZNNLQTGAQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-2-chloro-4-fluorobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)


![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)


![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)


![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
